molecular formula C5H5Cl3O2 B3391915 3-Chloro-pentanedioyl dichloride CAS No. 27721-80-8

3-Chloro-pentanedioyl dichloride

Cat. No.: B3391915
CAS No.: 27721-80-8
M. Wt: 203.45 g/mol
InChI Key: CXKPJLROQPSFIR-UHFFFAOYSA-N
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Description

3-Chloro-pentanedioyl dichloride, also known as 3-Chloroglutaric acid dichloride, is an organic compound with the molecular formula C5H6Cl2O2. It is a derivative of glutaric acid where two chlorine atoms replace the hydroxyl groups of the carboxylic acid. This compound is a colorless liquid, although commercial samples may appear darker due to impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-pentanedioyl dichloride can be synthesized through the chlorination of glutaric acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, where glutaric acid reacts with the chlorinating agent to form this compound and by-products such as sulfur dioxide (SO2) or phosphorus oxychloride (POCl3).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of glutaric acid and the chlorinating agent into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-pentanedioyl dichloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form glutaric acid and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form esters and hydrochloric acid.

    Aminolysis: Reacts with amines to form amides and hydrochloric acid.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.

    Aminolysis: Amines such as ammonia or primary amines, usually at room temperature or slightly elevated temperatures.

Major Products

    Hydrolysis: Glutaric acid and hydrochloric acid.

    Alcoholysis: Glutaric acid esters and hydrochloric acid.

    Aminolysis: Glutaric acid amides and hydrochloric acid.

Scientific Research Applications

3-Chloro-pentanedioyl dichloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-pentanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of glutaric acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

3-Chloro-pentanedioyl dichloride can be compared with other acyl chlorides, such as:

    Pentanedioyl dichloride (Glutaryl chloride): Similar structure but without the chlorine substitution on the carbon chain.

    Succinyl chloride: A shorter chain acyl chloride with similar reactivity.

    Adipoyl chloride: A longer chain acyl chloride with similar reactivity.

The uniqueness of this compound lies in its chlorine substitution, which can influence its reactivity and the properties of the resulting products.

Properties

IUPAC Name

3-chloropentanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c6-3(1-4(7)9)2-5(8)10/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKPJLROQPSFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27721-80-8
Record name 3-chloropentanedioyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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